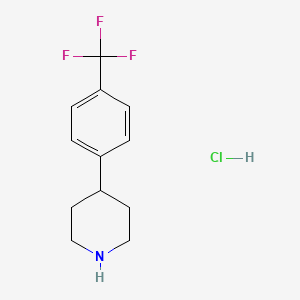
4-(4-(三氟甲基)苯基)哌啶盐酸盐
描述
“4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride” is used in the preparation of adenosine receptor antagonists . and appears as a white solid .
Molecular Structure Analysis
The InChI code for “4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride” is 1S/C12H14F3N.ClH/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10;/h1-4,10,16H,5-8H2;1H . This code represents the compound’s molecular structure.
Physical and Chemical Properties Analysis
“4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride” is a white solid with a melting point of 155-159 °C . It should be stored at a temperature of 2-8°C .
科学研究应用
合成和结构表征
- 合成并表征了一种与4-(4-(三氟甲基)苯基)哌啶盐酸盐结构相关的新化合物,显示出潜在的抗白血病生物活性和细胞生长抑制性质 (Wang et al., 2009)。
抗菌活性
- 哌啶衍生物,包括那些与4-(4-(三氟甲基)苯基)哌啶盐酸盐在结构上相似的化合物,已经展示出抗菌活性,突显了它们在药物化学中的潜力 (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010)。
晶体和分子结构分析
- 对哌啶衍生物进行了详细的晶体和分子结构分析,包括那些与4-(4-(三氟甲基)苯基)哌啶盐酸盐相关的化合物,为了解它们的物理和化学性质提供了见解 (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007)。
药物化合物中杂质的鉴定
- 已经进行了研究,以鉴定和表征含有哌啶衍生物的药物化合物中的杂质,这对确保这些药物的纯度和安全性至关重要 (Heying Liu, Qi-Zhen Cheng, H. Fu, Zhenhua Zhong, Hongnan Xia, Yan-Fang Guo, Shuang-shuang Zheng, Shi-Shi Yu, 2020)。
抗结核活性
- 哌啶类似物,包括那些与4-(4-(三氟甲基)苯基)哌啶盐酸盐在结构上相关的化合物,已经显示出有希望的抗结核活性,尽管在体内测试中已经注意到了副作用 (Dianqing Sun, M. Scherman, Victoria C Jones, J. Hurdle, L. Woolhiser, Susan E. Knudson, A. Lenaerts, R. Slayden, M. McNeil, Richard E. Lee, 2009)。
抗肿瘤活性
- 已经评估了某些哌啶衍生物的抗癌活性,其中一些在动物模型中显示出相关生物参数的显著改善 (K. Arul, A. Smith, 2016)。
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing off immediately with plenty of water if it comes into contact with skin or eyes, and avoiding breathing in dust, fume, gas, mist, vapors, or spray .
未来方向
While the specific future directions for “4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride” are not detailed in the search results, compounds with similar structures have been used in the synthesis of dopamine D3 receptor antagonists , indicating potential applications in neuroscience and pharmacology.
作用机制
Target of Action
It is known that molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride involves key hydrogen bonding interactions with the protein. This interaction lowers the pKa of the cyclic carbamate, thereby enhancing the inhibition of the reverse transcriptase enzyme .
Biochemical Pathways
The compound’s interaction with reverse transcriptase suggests it may influence the replication of retroviruses, including hiv .
Result of Action
It has been suggested that the compound may have analgesic properties, as some compounds with similar structures have displayed potent analgesic efficacy .
Action Environment
It is known that the compound is stable under normal storage conditions (2-8°c) .
生化分析
Biochemical Properties
4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in C,N-cross coupling reactions and is used in the synthesis of dopamine D3 receptor antagonists . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Cellular Effects
The effects of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause respiratory irritation, which suggests its potential impact on cellular respiration and metabolic pathways . Additionally, its interaction with dopamine receptors indicates a role in neurotransmitter signaling pathways, potentially affecting neuronal cell function and communication.
Molecular Mechanism
At the molecular level, 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in protein conformation and activity. This compound is also involved in enzyme inhibition, particularly in the context of dopamine D3 receptor antagonists . These interactions can result in altered gene expression and downstream cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a melting point of 155-159°C . Prolonged exposure to environmental factors such as light and temperature fluctuations can lead to degradation, potentially altering its biochemical activity.
Dosage Effects in Animal Models
The effects of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can cause significant adverse effects, including respiratory irritation and potential toxicity to the skin and eyes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s trifluoromethyl group can influence its metabolic stability and the rate of its biotransformation. It is known to participate in reactions catalyzed by cytochrome P450 enzymes, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites in biological systems.
Transport and Distribution
The transport and distribution of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to cross cell membranes and accumulate in hydrophobic environments. It interacts with transporters and binding proteins that facilitate its movement within the cellular milieu . These interactions can affect the compound’s localization and accumulation in specific tissues, influencing its overall biochemical activity.
Subcellular Localization
4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride exhibits specific subcellular localization patterns that impact its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. These localization patterns are crucial for its interaction with target proteins and enzymes, ultimately determining its biochemical effects . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action.
属性
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10;/h1-4,10,16H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURKYPUJETYTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662840 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574008-73-4 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





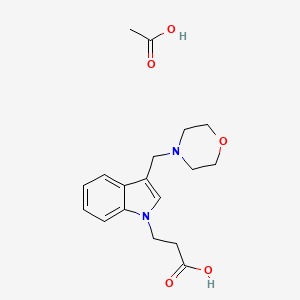
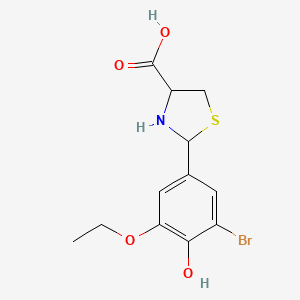

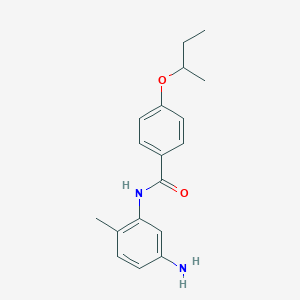
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride](/img/structure/B1388983.png)

![1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride](/img/structure/B1388985.png)
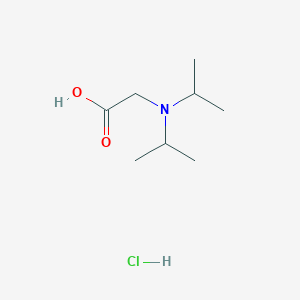
![2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride](/img/structure/B1388988.png)
![1-[2-(3-Chloro-phenoxy)-ethyl]-piperazine dihydrochloride](/img/structure/B1388993.png)

